Benadryl N-oxide hydrochloride

Description

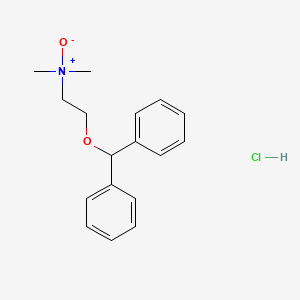

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPHMSWVFMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of N Oxidation and Controlled Formation

Chemical Synthesis Pathways of Benadryl N-Oxide Hydrochloride

The transformation of diphenhydramine (B27) into its N-oxide form can be achieved through controlled chemical synthesis, primarily involving the oxidation of the tertiary amine group.

Oxidation Reactions for Tertiary Amines (e.g., using m-CPBA)

The oxidation of tertiary amines to their corresponding N-oxides is a well-established reaction in organic chemistry. One of the most common and effective reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This peracid is a strong oxidizing agent that selectively oxidizes the nitrogen atom in a tertiary amine without significantly affecting other parts of the molecule under controlled conditions. organic-chemistry.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the lone pair of electrons on the nitrogen atom of the tertiary amine. For diphenhydramine, this results in the formation of Diphenhydramine N-oxide. organic-chemistry.org

The general mechanism for the N-oxidation of a tertiary amine using m-CPBA is as follows:

The nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic oxygen atom of the peroxy acid.

This leads to the formation of a transient intermediate.

The intermediate then breaks down to form the tertiary amine N-oxide and meta-chlorobenzoic acid as a byproduct.

This method is widely applicable for the synthesis of various N-oxides due to its efficiency and the mild reaction conditions required. organic-chemistry.org

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.netthieme-connect.de For instance, the selection of an appropriate solvent can influence the reaction rate and the solubility of both the reactants and products. researchgate.net Dichloromethane is often an efficient solvent for such oxidations. researchgate.net

Temperature control is also vital. While many N-oxidation reactions with m-CPBA can proceed at room temperature, some substrates may require cooling to prevent over-oxidation or degradation of the product. organic-chemistry.org The molar ratio of the oxidizing agent to the tertiary amine is another important factor. Using a slight excess of the oxidizing agent can ensure complete conversion of the starting material.

Beyond m-CPBA, other oxidizing agents can be employed for the N-oxidation of tertiary amines. Hydrogen peroxide, in the presence of a suitable catalyst, offers a greener alternative. ias.ac.in The choice of reagent often depends on the specific substrate, desired selectivity, and scalability of the reaction. organic-chemistry.orgias.ac.in

A study on the N-oxidation of various tertiary amines demonstrated the effectiveness of tungsten-exchanged hydroxyapatite (B223615) (W/HAP) as a catalyst with 30% hydrogen peroxide. ias.ac.in The study optimized conditions such as catalyst loading, temperature, and oxidant concentration to achieve excellent yields of the corresponding N-oxides. ias.ac.in

Table 1: Optimization of N-Oxidation of Pyridine (B92270) ias.ac.in

| Parameter | Condition | Yield of Pyridine N-Oxide |

| Catalyst | 20% W/HAP | High |

| Oxidant | 30% Hydrogen Peroxide | High |

| Temperature | 353 K | High |

| Reaction Time | 20 hours | High |

This table is based on data for pyridine N-oxide synthesis and illustrates general principles of optimization that can be applied to other tertiary amines.

Controlled Preparation of N-Oxide Degradation Products

The controlled degradation of diphenhydramine can lead to the formation of its N-oxide metabolite. For instance, a method for preparing the N-oxide degradation product of diphenhydramine involves treating the parent drug with a solution of hydrogen peroxide. researchgate.net Another approach involves the photocatalytic degradation of diphenhydramine in an aqueous solution using natural dolomite (B100054), which can produce various degradation products, including the N-oxide. rsc.org

The Polonovski reaction offers a method for the transformation of tertiary amine N-oxides into other functional groups, which can be considered a form of controlled degradation or further functionalization. numberanalytics.com This reaction involves treating a tertiary amine N-oxide with an acylating agent, such as acetic anhydride, to yield an amide and an aldehyde or ketone. numberanalytics.com

Enzymatic N-Oxidation of Diphenhydramine in Biological Systems

In living organisms, the formation of Benadryl N-oxide is primarily an enzymatic process catalyzed by a specific family of enzymes.

Role of Flavin-Containing Monooxygenases (FMOs) in Tertiary Amine N-Oxidation

Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes responsible for the oxidation of a wide variety of compounds containing soft nucleophilic heteroatoms, including the nitrogen in tertiary amines. nih.govresearchgate.netwikipedia.org These enzymes play a significant role in the metabolism of numerous drugs and other foreign compounds (xenobiotics). wikipedia.orgmdpi.com The N-oxidation of tertiary amines by FMOs is generally considered a detoxification pathway, converting lipophilic compounds into more polar, water-soluble metabolites that are more easily excreted from the body. researchgate.netjbclinpharm.orgjbclinpharm.org

The catalytic cycle of FMOs involves the use of an FAD (flavin adenine (B156593) dinucleotide) prosthetic group, NADPH as a cofactor, and molecular oxygen. wikipedia.org Unlike cytochrome P450 enzymes, the FMO catalytic cycle involves the pre-formation of an oxygenating intermediate (C4a-hydroperoxyflavin) before the substrate binds. wikipedia.orgucl.ac.uk This allows FMOs to oxidize any sufficiently nucleophilic substrate that can access the active site. ucl.ac.uk N- and S-oxidation reactions account for the vast majority of known FMO-mediated metabolism. optibrium.comoptibrium.com

Specifically, FMOs catalyze the N-oxidation of tertiary amines like diphenhydramine by transferring an oxygen atom from the C4a-hydroperoxyflavin intermediate to the nitrogen atom of the substrate. optibrium.comoptibrium.com Studies have shown that different FMO isoforms can have varying specificities for different substrates. nih.gov For example, in the case of tamoxifen, another tertiary amine, FMO1 and FMO3 are both capable of producing the N-oxide metabolite. researchgate.net

Comparative Studies of N-Oxidation Across Different Biological Matrices (e.g., ovine plasma, fetal plasma)

The metabolic capacity for N-oxidation can vary significantly between different biological matrices and developmental stages. Studies using pregnant sheep as a model have provided valuable insights into the disposition of diphenhydramine and its N-oxide metabolite in both maternal and fetal systems. nih.govnih.gov

A study developed a sensitive method to simultaneously quantify diphenhydramine and its N-oxide metabolite in ovine plasma and urine. nih.gov This research confirmed the presence of the N-oxide metabolite in fetal plasma following the administration of diphenhydramine to the mother, indicating that the fetus has the capacity to form this metabolite. nih.gov

These studies highlight that the enzymatic machinery for N-oxidation, likely FMOs, is functional in the fetus, although its efficiency may differ from that in the adult. bac-lac.gc.ca The differences in metabolic rates and clearance between maternal and fetal compartments are critical for understanding the potential effects of maternally administered drugs on the developing fetus.

Influence of Co-factors on Enzymatic N-Oxide Formation

The enzymatic N-oxidation of diphenhydramine is primarily catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). nih.govmdpi.comscirp.org The activity of these enzymes is critically dependent on the presence of specific co-factors, which enable the catalytic cycle and the transfer of an oxygen atom to the nitrogen of the diphenhydramine molecule.

The Flavin-containing Monooxygenase system, particularly the FMO3 isoform expressed in the human liver, plays a predominant role in the N-oxygenation of numerous xenobiotics containing tertiary amines, including diphenhydramine. nih.govuni-saarland.deresearchgate.net Similar to CYPs, FMOs are also microsomal enzymes that require NADPH and molecular oxygen to function. scirp.org The FMO catalytic cycle involves the reduction of the flavin-adenine dinucleotide (FAD) prosthetic group by NADPH, which then reacts with molecular oxygen to form a reactive flavin-hydroperoxyflavin intermediate. This intermediate is responsible for the electrophilic oxygen transfer to the nucleophilic nitrogen atom of the tertiary amine substrate. scirp.org

Studies on other tertiary amines have demonstrated the direct impact of co-factor availability on the rate of N-oxide formation. For instance, the N-oxidation of d-chlorpheniramine, another tertiary amine antihistamine, is significantly influenced by pH, a factor that affects enzyme-cofactor binding and activity. scirp.orgscirp.org The intrinsic clearance for N-oxidation was found to be higher at a more alkaline pH (8.4) compared to physiological pH (7.4), which is characteristic of FMO-catalyzed reactions. scirp.orgscirp.org The presence of NADPH is an absolute requirement for these reactions to proceed.

| Enzyme Superfamily | Specific Isoform(s) Implicated | Essential Co-factor | Other Requirements | Primary Metabolic Reaction |

|---|---|---|---|---|

| Flavin-containing Monooxygenase (FMO) | FMO3 | NADPH | O2 | N-Oxidation |

| Cytochrome P450 (CYP) | CYP2D6, CYP1A2, CYP2C9, CYP2C19 | NADPH | O2, NADPH-P450 Reductase | N-Demethylation (major), N-Oxidation (minor) |

Theoretical Considerations of N-Oxide Formation Thermodynamics and Kinetics

The formation of an N-oxide from a tertiary amine like diphenhydramine is governed by fundamental principles of thermodynamics and kinetics. While specific computational studies on diphenhydramine N-oxide are not extensively available, general principles derived from studies of other tertiary and aromatic amine N-oxides can provide significant insight.

Kinetics: The rate of N-oxide formation is determined by the activation energy (Ea) of the reaction. In enzymatic catalysis, the enzyme provides an alternative reaction pathway with a significantly lower activation energy compared to the uncatalyzed chemical reaction.

For FMO-catalyzed reactions, the rate-limiting step can vary, but the process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the enzyme's hydroperoxyflavin intermediate. The basicity of the amine is a crucial factor; more basic amines are generally more readily oxidized by electrophilic oxidants. acs.org

Chemical oxidation kinetics are also well-studied. The reaction of tertiary amines with oxidants like hydrogen peroxide (H₂O₂) is often slow. acs.org The kinetics can be significantly enhanced by catalysts or by using stronger oxidizing agents like peroxyacids. acs.org For example, the photodegradation of diphenhydramine follows pseudo-first-order kinetics, and the rate can be influenced by environmental factors. rsc.org Kinetic spectrophotometric methods have also been developed to determine diphenhydramine concentrations based on its oxidation by reagents like potassium permanganate. researchgate.netjcchems.com These studies highlight that the rate of oxidation is dependent on the concentration of the reactants and the reaction conditions.

| Factor | Thermodynamic Influence | Kinetic Influence |

|---|---|---|

| Substrate Basicity (Nitrogen Nucleophilicity) | Affects the stability of the starting amine. | Higher basicity generally leads to a faster reaction rate with electrophilic oxidants. |

| Oxidizing Agent | The oxidizing potential contributes to the overall ΔG of the reaction. | Stronger oxidants (e.g., peroxyacids vs. H₂O₂) lower the activation energy, increasing the reaction rate. |

| Catalyst (Enzymatic or Chemical) | Does not change the overall thermodynamics (ΔG). | Provides a lower activation energy pathway, dramatically increasing the reaction rate. |

| Solvent/Environment (e.g., pH) | Can affect the solvation energies of reactants and products, slightly altering ΔG. | Can influence catalyst/enzyme activity and the stability of reaction intermediates, affecting the rate. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Benadryl N-Oxide Hydrochloride Analysis

Chromatography is the cornerstone for the separation and analysis of this compound from complex matrices such as plasma, urine, and pharmaceutical formulations. nih.gov Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are pivotal in its characterization and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the preferred method for quantifying low levels of metabolites in biological samples.

The development of robust LC-MS/MS assays is fundamental for the accurate quantitation of this compound. These assays are meticulously validated to ensure they meet stringent criteria for linearity, accuracy, precision, and sensitivity. For instance, a validated LC-MS/MS method for the simultaneous determination of diphenhydramine (B27) and its N-oxide metabolite in ovine plasma and urine demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 0.4 ng/mL for the N-oxide. nih.gov The assay exhibited acceptable variability and bias, proving its reliability for pharmacokinetic studies. nih.gov Such methods often involve a liquid-liquid extraction step to isolate the analytes from the biological matrix before chromatographic separation and detection. nih.gov

A key aspect of assay development is the establishment of a linear range suitable for expected metabolite concentrations. In one study, the linear concentration range for the N-oxide was established at 0.4–100.0 ng/mL. nih.gov The precision of these assays is critical, with acceptance criteria typically set at ≤15% variability at lower concentrations and <10% at higher concentrations. nih.gov

Table 1: LC-MS/MS Method Parameters for Diphenhydramine N-oxide Analysis

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.4 ng/mL | nih.gov |

| Linear Concentration Range | 0.4–100.0 ng/mL | nih.gov |

| Acceptable Variability (Precision) | ≤15% at <2.0 ng/mL, <10% at higher concentrations | nih.gov |

| Acceptable Bias (Accuracy) | <15% at all concentrations | nih.gov |

Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS/MS for the analysis of thermally labile compounds like N-oxides. pillbuys.comresearchgate.net It allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation. Positive ion ESI mode is typically used for the analysis of diphenhydramine and its N-oxide. nih.govpillbuys.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. nih.govpillbuys.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This process significantly reduces background noise and enhances the signal-to-noise ratio. The ion transitions are specific to the compound of interest; for example, in the analysis of clozapine-N-oxide, a similar tertiary amine N-oxide, the transition monitored was m/z 343 → m/z 256. researchgate.net Optimization of MRM parameters, including collision energy and cone voltage, is crucial for maximizing sensitivity. lcms.cz

Table 2: Example MRM Transitions for Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Diphenhydramine | 256.0 | 167.0 | nih.gov |

| Clozapine-N-oxide | 343 | 256 | researchgate.net |

Tertiary amine N-oxides, including Benadryl N-oxide, present unique analytical challenges. They are often thermally unstable and can degrade back to the parent tertiary amine at the high temperatures encountered in gas chromatography, making LC-based methods more suitable. pillbuys.comresearchgate.net

During LC-MS analysis, in-source reduction of the N-oxide back to the parent amine can occur, which complicates accurate quantification. Careful optimization of the ion source parameters, such as temperature and voltages, is necessary to minimize this conversion. researchgate.net The chromatographic retention of N-oxides can also be challenging. Due to their polarity, they may elute early in reversed-phase systems, close to the solvent front where matrix effects are most pronounced. The use of specialized columns, such as propylamino or pentafluorophenyl (PFP) columns, can improve retention and separation from other components. nih.govusp.org For example, a propylamino LC column was successfully used for the separation of diphenhydramine and its N-oxide metabolite. nih.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Optimization

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical compounds and is particularly valuable for impurity profiling and quantification.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of diphenhydramine and its related substances, including this compound. In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.

A robust RP-HPLC method was developed for the control of seven potential impurities in diphenhydramine hydrochloride, demonstrating the capability of this technique for impurity profiling. nih.gov Such methods are validated for specificity, precision, linearity, and accuracy to ensure reliable quantification of impurities. innovareacademics.in For instance, in the analysis of diphenhydramine hydrochloride soft gel capsules, a method was developed that could separate diphenhydramine N-oxide from the parent drug and other related compounds like Diphenhydramine Related Compound-A, benzhydrol, and benzophenone. innovareacademics.in The retention time for diphenhydramine N-oxide in one such method was approximately 7.0 minutes. innovareacademics.in

The selection of the column is critical for achieving the desired separation. A YMC pack pro C8 column has been noted for providing sharp peaks and good tailing for the main analyte in the analysis of diphenhydramine and its impurities. innovareacademics.in The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), buffer, and pH, is optimized to achieve the best resolution between the analyte and its impurities. nih.govinnovareacademics.in

Table 3: Example RP-HPLC Method Details for Impurity Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | YMC pack pro C8, 250×4.6 mm, S-5µm | innovareacademics.in |

| Mobile Phase | 65% pH 3 monobasic potassium phosphate (B84403) buffer and 35% acetonitrile | innovareacademics.in |

| Flow Rate | 1.2 mL/min | innovareacademics.in |

| Detection Wavelength | 220 nm | innovareacademics.in |

| Retention Time (Diphenhydramine N-Oxide) | 7.0 min | innovareacademics.in |

Gradient Elution Methodologies and Column Chemistry Selection

The separation of this compound from its parent compound, diphenhydramine, and other related impurities necessitates the use of robust HPLC methods, with gradient elution being a common strategy to achieve optimal resolution in a reasonable timeframe. nih.govpillbuys.com The selection of column chemistry and mobile phase composition is critical for obtaining sufficient peak shape and separation. ingentaconnect.com

Several reversed-phase HPLC methods have been developed. One ultra-high-performance liquid chromatography (UHPLC) method utilizes a C8 Cortecs column (2.1 × 150 mm, 1.6 µm) with a gradient elution at a column temperature of 15 °C. nih.gov The mobile phase consists of a buffer and an organic solvent, with the gradient adjusted to separate eleven related organic impurities, including the N-oxide. nih.gov Another approach employs a Waters XSelect HSS PFP column (3.0 mm x 15.0 cm, 3.5 µm) at 35°C. usp.org This method uses a gradient composed of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and a mixture of acetonitrile and methanol (B129727) containing 0.05% TFA (Mobile Phase B). usp.org The inclusion of additives like triethylamine (B128534) or TFA is often essential to achieve good peak symmetry for diphenylalkylamines like diphenhydramine and its derivatives. ingentaconnect.comjparonline.com

The table below summarizes various gradient elution methodologies used for the analysis of diphenhydramine and its related compounds, including the N-oxide.

| Column Type | Mobile Phase Components | Gradient Profile Example | Reference |

| Waters Acquity UPLC C8 Cortecs (1.6 µm) | A: Buffer B: Acetonitrile | Time (min) | %B |

| Waters XSelect HSS PFP (3.5 µm) | A: 0.1% TFA in Water B: Acetonitrile/Methanol with 0.05% TFA | Time (min) | %B |

| Phenomenex Kinetex C18 (2.6µm) | A: Sodium perchlorate (B79767) with TFA B: Acetonitrile with TFA | Not specified | Not specified |

Diode Array Detection (DAD) and UV Spectrophotometric Detection

Diode Array Detection (DAD) and standard UV spectrophotometric detectors are universally employed for the detection and quantification of this compound in HPLC analysis. The selection of the detection wavelength is critical for achieving adequate sensitivity for the N-oxide and other impurities.

Different methods have utilized various wavelengths depending on the specific requirements of the analysis. For instance, a detection wavelength of 210 nm has been used for the simultaneous analysis of diphenhydramine and its related impurities, including the N-oxide. nih.gov Other methods have found 220 nm to be effective for quantifying diphenhydramine N-oxide. usp.orgjparonline.cominnovareacademics.inlcms.cz In some cases, dual-wavelength detection is used to optimize the response for different compounds within the same run; for example, using 220 nm for diphenhydramine N-oxide and 254 nm for another impurity like benzophenone. usp.org The maximum absorption (λmax) for the parent compound, diphenhydramine HCl, is reported to be around 258 nm, which provides context for the UV detection of its derivatives. ijarsct.co.inijpsr.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a viable alternative to HPLC for the analysis of this compound. asiapharmaceutics.info It is a flexible and cost-effective planar chromatographic technique used for the separation and quantification of substances. nih.govresearchgate.net For the analysis of diphenhydramine and its degradation products, HPTLC methods typically use silica (B1680970) gel 60F₂₅₄ plates as the stationary phase. nih.govresearchgate.net A common mobile phase for separating diphenhydramine consists of a mixture of ethyl acetate, methanol, and aqueous ammonium (B1175870) hydroxide. researchgate.net

Densitometric Quantification in HPTLC

Following chromatographic development in HPTLC, quantification is performed using a densitometer, which scans the plate with a light source and measures the absorbance or fluorescence of the separated spots. nih.gov Densitometric scanning for diphenhydramine and its related compounds has been performed at wavelengths such as 210 nm and 230 nm. researchgate.netcreative-proteomics.com The resulting peak areas or heights are proportional to the amount of the substance in the spot. nih.gov

The method must be validated according to ICH guidelines to ensure its reliability. researchgate.net Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For example, a rapid HPTLC-densitometry method was developed for the simultaneous determination of diphenhydramine hydrochloride and naproxen (B1676952) sodium, where linearity was established over a specific concentration range. researchgate.net Accuracy is typically assessed through recovery studies by adding known amounts of the standard to a sample matrix. creative-proteomics.comnih.gov

The table below shows representative validation data for an HPTLC-densitometric method for diphenhydramine (DPH).

| Validation Parameter | DPH | Reference |

| Linearity Range | 200 - 1200 ng/band | researchgate.net |

| Correlation Coefficient (r) | 0.994 | researchgate.net |

| LOD | 13.21 ng/band | researchgate.net |

| LOQ | 40.06 ng/band | researchgate.net |

| % Recovery | 99.70% - 99.95% | researchgate.net |

Hyphenated HPTLC Techniques (e.g., HPTLC-MS, HPTLC-FTIR)

To enhance the analytical power of HPTLC, it can be coupled with spectroscopic techniques, creating what are known as hyphenated techniques. asiapharmaceutics.info HPTLC-Mass Spectrometry (HPTLC-MS) and HPTLC-Fourier Transform Infrared Spectroscopy (HPTLC-FTIR) are powerful tools for the structural elucidation and definitive identification of unknown compounds, such as degradation products. asiapharmaceutics.info While mass spectrometry is frequently used with liquid chromatography (LC-MS) to identify diphenhydramine metabolites like the N-oxide, the same principle applies to HPTLC. nih.gov After separation on the HPTLC plate, the analyte spot can be eluted and introduced into the mass spectrometer, or analyzed directly from the plate using specialized interfaces. This provides mass-to-charge ratio data, which is invaluable for confirming the identity of compounds like this compound. nih.govmdpi.com

Spectroscopic and Spectrophotometric Analytical Approaches

Spectroscopic methods are fundamental in the analysis of this compound, providing both quantitative data and qualitative structural information.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Techniques

UV-Visible spectrophotometry is a simple, cost-effective, and reproducible method for the quantification of diphenhydramine hydrochloride and by extension, its N-oxide, in pharmaceutical preparations. ijarsct.co.inijpsr.com For diphenhydramine HCl, the wavelength of maximum absorbance (λmax) is typically observed at 258 nm. ijarsct.co.inijpsr.com Beer's law is generally obeyed over a specified concentration range, allowing for quantitative analysis. ijarsct.co.in

More advanced derivative spectrophotometric techniques can be employed to resolve overlapping spectra in mixtures containing multiple components, such as a drug and its degradation products. iosrjournals.org A double divisor second derivative ratio spectrophotometric method has been developed for the simultaneous determination of paracetamol and diphenhydramine hydrochloride in the presence of their degradation products, including the N-oxide of diphenhydramine. iosrjournals.org This technique enhances the resolution of the individual component spectra, allowing for accurate quantification at specific wavelengths, such as 256.4 nm for diphenhydramine HCl in the mixture. iosrjournals.org Other spectrophotometric methods involve chemical reactions to produce a colored complex that can be measured at a different wavelength, for instance, forming a complex with dipicrylamine (B86310) that is measured at pH 5. nih.gov

Raman Spectroscopy for Vibrational Characterization and Identification

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure. mdpi.com It is based on the inelastic scattering of monochromatic light, which results in energy shifts corresponding to the vibrational modes of the molecule. rsc.org This technique is particularly useful for identifying specific functional groups and differentiating between structurally similar compounds like Benadryl and its N-oxide metabolite.

The key feature that distinguishes Benadryl N-oxide from its parent drug is the N-oxide (N→O) functional group. This bond has a characteristic vibrational frequency that can be detected by Raman spectroscopy. In aromatic N-oxides, a strong absorption band typically appears in the range of 1230-1325 cm⁻¹, which is characteristic of the N-oxide function. researchgate.net For instance, studies on pyridine-N-oxide, a structurally related aromatic N-oxide, have shown significant changes in Raman activities when compared to pyridine (B92270), allowing for clear differentiation. nih.gov The presence of a distinct Raman band in this region for "this compound" would serve as a definitive marker for its identification, complementing data from other analytical methods.

Table 1: Characteristic Raman Bands for Aromatic N-Oxides

| Functional Group | Typical Raman Shift (cm⁻¹) | Reference |

| Aromatic N-Oxide (N→O) stretch | 1230 - 1325 | researchgate.net |

Advanced Mass Spectrometry for N-Oxide Analysis

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity for the detection and identification of compounds. Advanced MS techniques are particularly crucial for the analysis of drug metabolites like "this compound."

Desorption Chemical Ionization Mass Spectrometry (DCIMS) is a soft ionization technique valuable for the analysis of thermally labile and low-volatility compounds, such as N-oxides. mdpi.com Unlike more energetic ionization methods that can cause significant fragmentation, DCIMS often preserves the molecular ion, providing clear information about the molecular weight of the analyte. frontiersin.org This is particularly advantageous when differentiating between a parent drug and its metabolites.

In the context of "this compound," DCIMS can distinguish it from diphenhydramine and other potential metabolites by providing a distinct molecular ion peak corresponding to the N-oxide. The separation of the desorption and ionization steps allows for optimization, which is especially useful for substances that are prone to thermal degradation. mdpi.com This capability ensures that the detected species is the intact N-oxide and not a fragment formed during the analysis, thereby enabling reliable metabolite differentiation.

The detection of pharmaceutical metabolites in complex environmental matrices like wastewater presents a significant analytical challenge due to the presence of numerous interfering substances. mdpi.com High-Resolution Tandem Mass Spectrometry (HR-MS/MS) has become an indispensable tool for this purpose. acs.orgsemanticscholar.org This technique combines high-resolution mass analysis, providing highly accurate mass measurements, with tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum. mdpi.com

The high mass accuracy of HR-MS allows for the determination of the elemental composition of an ion, which is a critical step in the tentative identification of unknown compounds. acs.org For "this compound," HR-MS can confidently distinguish its molecular formula from other co-eluting compounds. The subsequent MS/MS analysis generates a unique fragmentation pattern that serves as a structural fingerprint. Studies have shown that N-oxides can be successfully identified in wastewater using this approach, often characterized by a higher retention time than the parent compound. acs.org For example, the identification of lidocaine (B1675312) N-oxide in wastewater was confirmed using its exact mass, isotope pattern, and fragment ions. acs.org

Table 2: Potential HR-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Potential Neutral Loss |

| 288.1645 [M+H]⁺ | 270.1539 | H₂O |

| 288.1645 [M+H]⁺ | 167.0855 | C₇H₁₀NO₂ |

| 288.1645 [M+H]⁺ | 74.0600 | C₁₃H₁₁O |

Desorption Chemical Ionization Mass Spectrometry (DCIMS) for Metabolite Differentiation

Chemometric Approaches for Multi-Component Analysis (e.g., Principle Component Regression, Partial Least Squares)

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.comtext2fa.ir Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful tools for the quantitative analysis of multi-component mixtures, where the signals from different analytes may overlap. ijpsjournal.com These methods are particularly useful in pharmaceutical analysis for quantifying a drug and its related substances, such as metabolites and impurities, from complex data sets generated by spectroscopic or chromatographic instruments. mdpi.comresearchgate.net

When analyzing a sample containing "this compound," its parent drug diphenhydramine, and other related compounds, their analytical signals (e.g., from UV-Vis or NIR spectroscopy) might be heavily convoluted. Chemometric models like PCR and PLS can be calibrated using a set of standards with known concentrations of each component. ijpsjournal.com Once the model is built, it can predict the concentration of "this compound" in unknown samples, even in the presence of spectral interference from other components, thus simplifying or even eliminating the need for complete chromatographic separation. mdpi.com

Development and Qualification of this compound Reference Standards

The availability of highly pure and well-characterized reference standards is fundamental for the accurate identification and quantification of any compound in analytical testing. mriglobal.orgveeprho.com For "this compound," a qualified reference standard is essential for a wide range of applications, including method validation, release testing of pharmaceutical products, and as a calibrator in quantitative analyses. sigmaaldrich.comlgcstandards.com

The development of a reference standard involves several critical steps:

Synthesis and Purification: The initial step is the chemical synthesis of the compound, followed by rigorous purification to achieve a high level of purity, often greater than 99.5%. eurofins.com

Structural Elucidation and Identification: A comprehensive characterization is performed to confirm the identity and structure of the compound. This typically involves a suite of analytical techniques. eurofins.com

Purity Assessment: The purity of the reference standard must be accurately determined. This is often accomplished using a mass balance approach, where the content of the main component is calculated by subtracting the percentages of all identified impurities (e.g., organic impurities, water content, residual solvents, and inorganic residues).

Certificate of Analysis (CoA): All characterization data, including identity, purity, and storage conditions, are documented in a Certificate of Analysis. eurofins.com

Table 3: Analytical Techniques for Reference Standard Qualification

| Analytical Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and assists in quantification. | eurofins.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern for identity confirmation. | eurofins.com |

| Infrared (IR) Spectroscopy | Provides information on functional groups, confirming identity. | eurofins.com |

| Elemental Analysis | Determines the elemental composition (C, H, N). | |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies organic impurities. innovareacademics.in | veeprho.com |

| Karl Fischer Titration | Measures water content. | |

| Thermogravimetric Analysis (TGA) | Determines volatile content and thermal stability. | veeprho.com |

The availability of such a thoroughly qualified reference standard for "this compound" ensures the reliability and accuracy of analytical data generated across different laboratories and applications. mriglobal.org

Degradation Pathways and Chemical Stability Investigations

Chemical Degradation Mechanisms Leading to N-Oxide Formation

The transformation of diphenhydramine (B27) to its N-oxide is a primary degradation pathway involving the oxidation of its tertiary amine group.

The tertiary amine group in the diphenhydramine molecule is a likely site for oxidation, leading to the formation of diphenhydramine N-oxide. cjhp-online.ca This conversion is a known metabolic pathway in biological systems and can also occur through chemical oxidation. nih.govresearchgate.net Studies investigating advanced oxidation processes (AOPs) have identified the N-oxide as a major transformation product. For instance, direct oxidation by peroxymonosulfate (B1194676) (PMS) has been shown to selectively target the amine group, resulting in N-oxide formation. nih.gov This reaction proceeds without the involvement of common reactive oxygen species like hydroxyl or sulfate (B86663) radicals, indicating a direct oxidation mechanism. nih.gov While the ether linkage in diphenhydramine is stable under alkaline and oxidative conditions, the amine group remains susceptible to oxidation. cjhp-online.ca

The pH of the solution significantly impacts the degradation rate of diphenhydramine and its transformation into the N-oxide. The stability of diphenhydramine is considerably lower in acidic conditions. nih.gov

Studies on thermal degradation have shown that the decomposition of diphenhydramine is most pronounced in acidic environments, specifically at pH 1 and pH 4, where the amino group is highly protonated. nih.gov Conversely, the compound appears more stable in its non-ionized form at neutral or alkaline pH levels (pH 7 and 10). nih.gov The half-life for thermal degradation illustrates this trend, being shortest at pH 1 and progressively longer at pH 4 and pH 7. nih.gov

In the context of oxidation by peroxymonosulfate (PMS), pH also exerts a strong influence on the degradation kinetics. nih.gov The highest species-dependent second-order rate constant was observed for the reaction between the peroxymonosulfate monoanion (HSO₅⁻) and the neutral form of diphenhydramine (DPH⁰). nih.gov Similarly, photodegradation induced by Fe(III)-citrate complexes to produce hydroxyl radicals, which then degrade diphenhydramine, is also highly pH-dependent. acs.org The optimal pH for this process is influenced by the speciation of the iron complexes and the stability of intermediate species. acs.org

| Condition | Degradation (%) | Half-life (t₀.₅ in hours) |

|---|---|---|

| 0.1 M HCl (pH ~1) | >30% | 18.01 |

| Buffer pH 4 | >19% | 50.15 |

| Buffer pH 7 | More stable | 71.65 |

Oxidation Pathways of the Amine Group

Photolytic and Photocatalytic Degradation of Diphenhydramine and its N-Oxide

The degradation of diphenhydramine and its N-oxide can be accelerated by light, a process known as photolysis, which can be further enhanced by catalysts.

Diphenhydramine is susceptible to degradation under UV irradiation, a process that is largely independent of pH. nih.gov Significant decomposition occurs across acidic, neutral, and alkaline conditions, affecting both the ionized and non-ionized forms of the molecule. nih.gov The photodegradation process involves the formation of highly reactive oxygen species (ROS). In studies using natural dolomite (B100054) as a photocatalyst under simulated solar light, electron spin resonance analysis confirmed that singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻•) are the primary ROS responsible for the degradation of diphenhydramine. rsc.orgrsc.org These species attack the diphenhydramine molecule, leading to its breakdown. rsc.org

Environmental components can significantly influence the rate and pathway of diphenhydramine's phototransformation.

Natural minerals like dolomite can act as effective heterogeneous photocatalysts. rsc.orgrsc.org When irradiated, iron impurities within the dolomite structure allow it to act as a semiconductor, generating electron-hole pairs. rsc.orgrsc.org These migrate to the catalyst surface and react to form the ROS that degrade the diphenhydramine. rsc.orgrsc.org The presence of dolomite was shown to increase the removal of diphenhydramine from 12% (photolysis alone) to 62% after 75 minutes of simulated solar light irradiation. rsc.org The main degradation pathways in this system include hydroxylation of the aromatic ring and oxidation of the alkylamine side chain by hydroxyl radicals. rsc.orgrsc.org

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading diphenhydramine in aqueous solutions. These processes generate powerful oxidizing agents, primarily hydroxyl radicals.

Photo-Fenton Process: Using magnetically recoverable iron oxide nanoparticles (magnetite) as a catalyst, the photo-Fenton process can achieve complete degradation of diphenhydramine, with up to 78% mineralization. capes.gov.br The process is most effective at an acidic pH of 2.8, which favors the formation of hydroxyl radicals from hydrogen peroxide. capes.gov.br

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is another effective photocatalyst. Under black blue lamps, TiO₂ achieved 44.8% degradation of diphenhydramine, and the addition of hydrogen peroxide significantly enhanced the process, leading to 100% degradation under UVC light. rsc.org

Sonolysis: Ultrasonic irradiation is another AOP that degrades diphenhydramine. The process relies on acoustic cavitation to generate hydroxyl radicals. rsc.org

Peroxymonosulfate (PMS) Oxidation: As mentioned earlier, PMS can degrade diphenhydramine through direct oxidation to form the N-oxide, but it can also be activated with Fe(II) to generate hydroxyl radicals for more extensive degradation. nih.gov

| AOP Method | Catalyst/Conditions | Efficacy | Reference |

|---|---|---|---|

| Photo-Fenton | Magnetite Nanoparticles, pH 2.8, H₂O₂ | 100% degradation, 78% mineralization | capes.gov.br |

| Photocatalysis | Dolomite, Simulated Solar Light | 62% removal in 75 min | rsc.org |

| Photocatalysis | TiO₂, Black Blue Lamps | 44.8% removal in 60 min | rsc.org |

| Photocatalysis + H₂O₂ | TiO₂, UVC Light | 100% degradation | rsc.org |

| Direct PMS Oxidation | Unactivated Peroxymonosulfate | Forms N-oxide selectively | nih.gov |

Impact of Natural Organic Matter (NOM) and Solid Particles (e.g., sand, dolomite) on Phototransformation

Thermal Decomposition Characteristics and Pathways

Benadryl N-oxide, or Diphenhydramine N-oxide, is primarily recognized as a degradation product of Diphenhydramine. usp.orglgcstandards.com The thermal stability of N-oxide compounds can be a concern, as they may undergo thermal degradation or decomposition. researchgate.net This characteristic is particularly relevant in analytical techniques like mass spectrometry that use high-temperature sources, where the N-oxide group may be lost, potentially leading to inaccurate measurements. researchgate.net

While extensive studies detailing the specific thermal decomposition pathways of isolated Benadryl N-oxide hydrochloride are not prevalent, the conditions under which its parent compound, Diphenhydramine, degrades provide insight. Forced degradation studies on Diphenhydramine hydrochloride (DPH) have been conducted at elevated temperatures, such as 70°C to 80°C, to accelerate degradation. cjhp-online.cauobasrah.edu.iq One study noted that significant thermal degradation of Diphenhydramine occurred in solutions at pH 1 and pH 4 at 70°C. nih.govresearchgate.net The decomposition of Diphenhydramine under thermal stress is proposed to occur through the breakdown of its ether bond, leading to the formation of other impurities like diphenylmethanol (B121723) (benzhydrol) and diphenylmethanone (benzophenone). nih.gov The highest percentage of degradation for the parent drug has been observed under alkaline conditions. uobasrah.edu.iq Given that Benadryl N-oxide is formed under these stress conditions, its own stability in such thermal environments is a critical factor in pharmaceutical analysis.

Identification and Structural Elucidation of Degradation Products

Benadryl N-oxide is a well-established degradation and metabolic product of Diphenhydramine. usp.orgnih.gov Its identification is a key aspect of stability testing for pharmaceutical formulations containing Diphenhydramine. Other significant degradation products often identified alongside the N-oxide include Benzhydrol and Benzophenone. usp.org

For analytical and reference purposes, the N-oxide degradation product has been synthesized in the laboratory. One method involves liberating the free base of Diphenhydramine with sodium hydroxide, followed by oxidation using a 30% hydrogen peroxide solution. iosrjournals.orgresearchgate.net The progress of this reaction can be monitored using thin-layer chromatography (TLC). iosrjournals.org

The structural confirmation of the synthesized Benadryl N-oxide has been accomplished using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectrum of the N-oxide product shows a characteristic strong absorption band around 1550 cm⁻¹, corresponding to the N-oxide group, which is absent in the spectrum of the parent Diphenhydramine hydrochloride. researchgate.net

Mass Spectrometry (MS): Mass spectra provide definitive evidence of the structural change. The mass spectrum for the N-oxide shows a molecular ion peak corresponding to a mass-to-charge ratio (m/z) of 272, confirming the addition of an oxygen atom to the parent drug, which has a molecular ion peak at m/z 290. researchgate.net

The following table summarizes the key degradation products of Diphenhydramine that are often analyzed in stability studies.

| Degradation Product Name | Parent Compound | Notes on Identification |

|---|---|---|

| Diphenhydramine N-oxide | Diphenhydramine | A primary oxidative degradation product. cjhp-online.ca Identified via IR and Mass Spectrometry. researchgate.net |

| Benzhydrol (Diphenylmethanol) | Diphenhydramine | Formed via cleavage of the ether linkage. nih.gov It is a known impurity quantified in stability assays. usp.org |

| Benzophenone (Diphenylmethanone) | Diphenhydramine | Formed via cleavage of the ether linkage. nih.gov It is a known impurity quantified in stability assays. usp.org |

| Diphenhydramine Related Compound A | Diphenhydramine | A known impurity separated and quantified by UHPLC methods. nih.gov |

| Diphenhydramine Related Compound B | Diphenhydramine | A known impurity separated and quantified by UHPLC methods. usp.orgnih.gov |

Methodologies for Stability-Indicating Assays

To ensure the quality and safety of pharmaceutical products, stability-indicating analytical methods are developed and validated. These methods are crucial for separating the active pharmaceutical ingredient from any degradation products that may form during manufacturing or storage, including Benadryl N-oxide. cjhp-online.ca High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose. researchgate.netjparonline.com

Several specific stability-indicating methods have been reported for the analysis of Diphenhydramine and its impurities:

A reversed-phase HPLC method was developed using a C18 column with a mobile phase of water and acetonitrile (B52724) (63:37) containing 0.1% trifluoroacetic acid (TFA). nih.gov

Another HPLC method utilizes a Phenomenex Kinetex C18 column with a gradient elution system. The mobile phase consists of sodium perchlorate (B79767) with TFA as a buffer and acetonitrile with TFA as the organic component, allowing for the separation of five impurities along with the parent drug. jparonline.com

A UHPLC method was developed for oral solutions, capable of separating and quantifying Diphenhydramine, Phenylephrine (B352888), and eleven related organic impurities, including the N-oxide. nih.gov This method used a C8 Cortecs column with superficially porous particles and a gradient elution at a column temperature of 15°C. nih.gov

An adaptable HPLC procedure for oral solutions uses a pentafluorophenyl (PFP) column. usp.org The mobile phase involves a gradient of 0.1% TFA in water and a mixture of acetonitrile and methanol (B129727) with 0.05% TFA. This method was validated for quantifying Diphenhydramine N-oxide in a range of 0.1% to 4.5%. usp.org

The following table provides a comparative overview of various chromatographic methods used for the analysis of this compound as an impurity.

| Methodology | Stationary Phase (Column) | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Phenomenex C18 (4.6 x 150 mm, 3 µm) | Water:Acetonitrile (63:37) with 0.1% Trifluoroacetic Acid (TFA) | Not Specified | nih.gov |

| RP-HPLC | Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm) | Gradient elution with Sodium Perchlorate/TFA buffer and Acetonitrile/TFA | UV at 220 nm | jparonline.com |

| UHPLC | Waters Acquity C8 Cortecs (2.1 x 150 mm, 1.6 µm) | Gradient elution (details in source) | UV at 210 nm | nih.gov |

| HPLC | Waters XSelect HSS PFP (3.0 x 150 mm, 3.5 µm) | Gradient with 0.1% TFA in water and Acetonitrile/Methanol with 0.05% TFA | UV at 220 nm and 254 nm | usp.org |

Environmental Occurrence and Transformation of Benadryl N Oxide

Detection and Monitoring in Aqueous Environments (e.g., wastewater)

The detection of Benadryl N-oxide in aqueous environments is intrinsically linked to the prevalence of its parent compound, diphenhydramine (B27). Diphenhydramine is frequently detected in the influent and effluent of sewage treatment plants and in surface waters. researchgate.netdiva-portal.org Consequently, its metabolites, including the N-oxide form, are expected to be present. nih.gov

A 2024 study analyzing 279 wastewater samples in Zurich, Switzerland, for eleven different antihistamine markers found that diphenhydramine was one of four antihistamines detected in measurable quantities. medrxiv.orglib4ri.chmedrxiv.org However, the study also noted that some metabolite compounds, such as fexofenadine (B15129) N-oxide, were not found in quantifiable amounts, potentially due to low stability in the wastewater matrix. medrxiv.orgmedrxiv.org This suggests that while Benadryl N-oxide is likely present in wastewater as a transformation product of diphenhydramine, its detection can be challenging due to potential instability during wastewater transport and treatment.

Analytical methods for the simultaneous quantification of diphenhydramine and its N-oxide metabolite have been successfully developed for biological matrices like ovine plasma and urine, demonstrating that specific and sensitive detection is achievable. nih.gov These methods, which utilize techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS), could be adapted for environmental samples to better understand the occurrence and concentration of Benadryl N-oxide in wastewater and natural waters. nih.gov

Abiotic Transformation Processes in Natural Waters (e.g., phototransformation, oxidation)

The primary abiotic pathway for the formation of Benadryl N-oxide in the environment is through the oxidation of the parent diphenhydramine molecule. The tertiary amine group of diphenhydramine is the most probable site for oxidation, leading to the corresponding N-oxide. nih.gov

Studies on the environmental fate of diphenhydramine have shown that it undergoes various abiotic degradation processes, including phototransformation and oxidation, which can lead to the formation of Benadryl N-oxide. rsc.org

Phototransformation: Diphenhydramine is susceptible to degradation under simulated solar light. rsc.org The process can be significantly enhanced by the presence of natural particles like sand or minerals such as dolomite (B100054). rsc.org This photocatalytic degradation is driven by the generation of reactive oxygen species, including hydroxyl radicals (˙OH) and superoxide (B77818) radicals (O₂⁻˙), which oxidize the diphenhydramine molecule. rsc.org One of the key degradation pathways involves the oxidation of the alkylamine side chain, which can result in the N-oxide.

Oxidation: Advanced Oxidation Processes (AOPs), which involve strong oxidizing radicals, are effective in removing diphenhydramine from water. rsc.org The interaction with these radicals can lead to various transformation products. While studies often focus on the degradation of the parent compound, the formation of N-oxide is a recognized transformation pathway for many pharmaceuticals with amine groups.

While the formation of Benadryl N-oxide from diphenhydramine is established, specific data on the subsequent abiotic transformation of the N-oxide itself in natural waters is limited. However, based on its chemical structure, it would likely be susceptible to further oxidation and photolytic cleavage, similar to its parent compound.

Theoretical Prediction of Environmental Fate and Persistence

The environmental fate and persistence of Benadryl N-oxide can be theoretically predicted based on its physicochemical properties and the behavior of its parent compound. N-oxidation typically increases the polarity and water solubility of a compound compared to its parent amine. This change influences its environmental partitioning.

The parent compound, diphenhydramine, is a basic pharmaceutical with a moderate octanol-water partition coefficient (LogP), indicating a tendency to sorb to organic matter in soil and sludge. nih.govdiva-portal.org However, its transformation into the more hydrophilic N-oxide metabolite would theoretically decrease its sorption potential. diva-portal.org A more water-soluble compound is less likely to be retained in sludge during wastewater treatment and more likely to pass through into the receiving waters. diva-portal.org

Studies on the persistence of diphenhydramine in agricultural soil found it to be quite persistent, with a dissipation half-life (DT₅₀) ranging from 88 to 335 days. researchgate.net Notably, in these soil studies, diphenhydramine-N-oxide was identified as the only detectable extractable transformation product, indicating that while the parent compound degrades, it transforms into the N-oxide, which may then persist. researchgate.net Similarly, studies on other diphenhydramine metabolites, such as N-desmethyl diphenhydramine, have shown them to be resistant to further degradation in anaerobic wastewater treatment, suggesting that metabolites can be more persistent than the parent drug. researchgate.net

Data Tables

Physicochemical Properties of Parent Compound: Diphenhydramine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂ClNO | nih.gov |

| Molecular Weight | 291.82 g/mol | chemicalbook.com |

| Water Solubility | 1000 g/L | chemicalbook.com |

| pKa | 9 | chemicalbook.com |

Physicochemical Properties of Benadryl N-Oxide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ | lgcstandards.com |

Computational and Theoretical Studies of Benadryl N Oxide Hydrochloride

Quantum Chemical Calculations for Structural and Electronic Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of Benadryl N-oxide hydrochloride. While direct DFT studies on this compound are not extensively detailed in the provided results, the principles can be inferred from research on the parent compound, diphenhydramine (B27).

The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. dergipark.org.tr For diphenhydramine, these parameters have been investigated to understand its electrochemical properties and neurotransmitter activity. dergipark.org.tr Similar computational approaches for this compound would reveal how the introduction of the N-oxide functional group alters the electron distribution, molecular orbitals, and ultimately, the chemical behavior of the molecule compared to its parent compound. The addition of the oxygen atom to the nitrogen would significantly influence the molecule's polarity and electrostatic potential, which are key determinants of its interactions with biological targets and its metabolic fate.

Table 1: Theoretical Methods in the Study of Diphenhydramine and its Derivatives

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, analysis of electronic properties (HOMO, LUMO). dergipark.org.tr | Understanding of molecular stability, reactivity, and structural parameters. dergipark.org.tr |

| Hartree-Fock (HF) | Optimization of energy band gaps. dergipark.org.tr | Complements DFT in understanding electronic structure. dergipark.org.tr |

Molecular Modeling of N-Oxidation Reaction Mechanisms

Molecular modeling techniques are crucial for simulating and understanding the mechanisms of metabolic reactions, such as the N-oxidation of diphenhydramine to form this compound. The tertiary amino group in diphenhydramine is a likely site for oxidation. mdpi.comcjhp-online.ca This transformation is often mediated by enzymes like cytochrome P450 (CYP) or flavin-containing monooxygenases (FMOs). researchgate.net

Computational models can be employed to investigate the step-by-step process of this reaction. This includes modeling the binding of diphenhydramine to the active site of the metabolizing enzyme, the transfer of an oxygen atom to the nitrogen, and the subsequent release of the N-oxide metabolite. Quantum chemical calculations can be used to determine the energy barriers for different potential reaction pathways, thereby identifying the most probable mechanism.

Studies on similar compounds have utilized quantum chemical methods to explore the mechanism of N-oxide bond cleavage. researchgate.net A similar approach for the formation of Benadryl N-oxide would involve modeling the interaction of diphenhydramine with a model of the enzyme's active site. This would provide insights into the specific amino acid residues involved in catalysis and the transition state structures of the reaction. Understanding these mechanisms at a molecular level is essential for predicting potential drug-drug interactions and individual variability in metabolism.

In Silico Prediction of Metabolite Formation and Degradation Products

In silico tools play a vital role in predicting the metabolic fate of drug molecules, including the formation of metabolites like this compound and their subsequent degradation products. Various software programs and web servers are available to predict the sites of metabolism and the structures of potential metabolites. sci-hub.se

For diphenhydramine, N-oxidation is a known metabolic pathway, leading to the formation of Benadryl N-oxide. mdpi.comnih.gov In silico systems can predict this transformation by identifying the tertiary amine as a susceptible site for oxidation by CYP and FMO enzymes. researchgate.net These predictive tools often use rule-based systems or machine learning models trained on large datasets of known metabolic reactions. sci-hub.se For example, tools like CypReact can predict whether a molecule will interact with specific CYP450 enzymes. sci-hub.se

Beyond the formation of Benadryl N-oxide, computational methods can also predict its further degradation. Forced degradation studies, often guided by in silico predictions, have identified several degradation products of diphenhydramine under various stress conditions like heat, acid, and light. mdpi.comnih.gov These products can include compounds resulting from the cleavage of the ether linkage, such as benzhydrol and benzophenone. mdpi.com Computational tools can simulate the degradation pathways of this compound itself, predicting how the N-oxide functionality might influence its stability and degradation profile. For instance, photocatalytic degradation pathways have been investigated for diphenhydramine, and similar in silico studies could be applied to its N-oxide metabolite. researchgate.netrsc.org

Table 2: Predicted and Identified Degradation Products of Diphenhydramine

| Parent Compound | Degradation Product | Condition |

| Diphenhydramine | Diphenhydramine N-oxide | Oxidation mdpi.com |

| Diphenhydramine | Benzhydrol | Acidic conditions, photolysis mdpi.com |

| Diphenhydramine | Benzophenone | Acidic conditions, photolysis mdpi.com |

| Diphenhydramine | Diphenylmethane | Photolytic stress mdpi.com |

Computational Simulations for Analytical Method Robustness (e.g., Monte Carlo simulations)

Computational simulations, such as Monte Carlo simulations, are increasingly used to assess and ensure the robustness of analytical methods for quantifying compounds like this compound. usp.org Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com

In the context of developing and validating High-Performance Liquid Chromatography (HPLC) methods for diphenhydramine and its impurities, including the N-oxide, computational tools are invaluable. usp.orglcms.cz Design of Experiment (DOE) software can be used to model the relationship between chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and the critical quality attributes of the method (e.g., peak resolution, retention time). usp.org

Once a model is established, in silico robustness testing can be performed using Monte Carlo simulations. usp.org This involves running thousands of virtual chromatographic experiments where the method parameters are randomly varied within predefined ranges. usp.orgscience.gov The simulation results can then be used to predict the probability of method failure (i.e., not meeting the required performance criteria) and to define a Method Operable Design Region (MODR). The MODR is the multidimensional space of chromatographic parameters within which the method is expected to be robust. usp.org This computational approach allows for a more thorough and efficient evaluation of method robustness compared to traditional experimental approaches, saving time and resources. chromicent.de

Research Applications and Derivatization Studies

Investigation of Benadryl N-Oxide as a Potential Prodrug or Active Metabolite

The transformation of a drug into its N-oxide derivative is a common metabolic pathway. These N-oxides can sometimes act as prodrugs, which are inactive or less active compounds that are converted to the active parent drug within the body. mdpi.com Research has explored whether Benadryl N-oxide can function as a prodrug for diphenhydramine (B27). The concept of using N-oxides as prodrugs is based on their potential for in vivo reduction back to the tertiary amine parent drug. mdpi.com This bioreduction can be influenced by enzymes such as flavin-containing monooxygenases (FMO). mdpi.com

Synthesis and Application of Deuterated Analogues in Metabolic Research

The use of stable isotopes, particularly deuterium (B1214612), has become an invaluable technique in metabolic research. Deuterated analogues of drugs and their metabolites, including Benadryl N-oxide, serve as excellent internal standards for analytical methods like mass spectrometry. researchgate.net The introduction of deuterium atoms into a molecule allows for its differentiation from the naturally occurring, unlabeled compound, enabling precise quantification in biological samples. medchemexpress.com

A key application of deuterated compounds is in studies of drug disposition. For example, research involving the simultaneous administration of diphenhydramine and its deuterated analogue ([2H10]DPHM) to pregnant sheep has been conducted to understand and compare maternal and fetal drug metabolism. nih.gov In these studies, a liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method was developed to quantify diphenhydramine, its N-oxide metabolite, and their deuterated counterparts in plasma and urine. nih.gov This method demonstrated the presence of the labeled and unlabeled N-oxide metabolite in fetal plasma following the administration of both diphenhydramine and its deuterated form. nih.gov

The synthesis of deuterated compounds can be complex, but various methods have been developed to achieve isotopic enrichment. researchgate.net These deuterated analogues are crucial for pharmacokinetic studies, helping to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. researchgate.net

Role of Benadryl N-Oxide Hydrochloride in Analytical Method Development and Quality Control

This compound plays a critical role as a reference standard in the development and validation of analytical methods for pharmaceutical quality control. synzeal.comsynzeal.com These methods are essential for ensuring the purity and stability of diphenhydramine drug products by identifying and quantifying impurities and degradation products. synzeal.cominnovareacademics.in

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are common techniques used for this purpose. innovareacademics.inlcms.cz For instance, a reversed-phase HPLC method was developed to determine the related substances in diphenhydramine hydrochloride capsules, with Benadryl N-oxide being one of the key impurities monitored. innovareacademics.in Similarly, UHPLC methods have been developed for the analysis of oral solutions containing diphenhydramine, where Benadryl N-oxide is a specified impurity with established limits. nih.gov

The availability of certified reference materials for this compound from pharmacopeias like the United States Pharmacopeia (USP) underscores its importance in quality control. sigmaaldrich.com These standards are used for various applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. The development of stability-indicating methods is particularly important, as it demonstrates that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, such as Benadryl N-oxide. researchgate.net

Table 1: Analytical Methods Utilizing this compound

| Analytical Technique | Application | Key Findings |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Quantitation of diphenhydramine, its N-oxide metabolite, and their deuterated analogues in ovine plasma and urine. nih.gov | Enabled the identification of the N-oxide metabolite in fetal plasma, aiding in the study of comparative maternal and fetal drug metabolism. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Determination of related substances in diphenhydramine hydrochloride soft gel capsules. innovareacademics.in | The method was found to be specific, with a retention time of 7.0 minutes for Diphenhydramine N-Oxide. innovareacademics.in |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Impurity analysis of oral solutions containing diphenhydramine and phenylephrine (B352888) hydrochloride. nih.gov | Established a method to quantify impurities, including Benadryl N-oxide, with specified limits. nih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Simultaneous determination of diphenhydramine hydrochloride and naproxen (B1676952) sodium. researchgate.net | Found that diphenhydramine was unstable under oxidative stress. researchgate.net |

Exploration of N-Oxide Derivatives in Chemical Biology and Drug Discovery Research

The N-oxide functional group is a versatile scaffold in chemical biology and drug discovery, offering unique properties that can be exploited for various therapeutic and research purposes. rsc.orgnih.gov N-oxides are often more water-soluble than their parent amines and can participate in hydrogen bonding, which can be advantageous for biological applications. acs.orgrsc.org

In drug discovery, N-oxide derivatives are being explored for a range of activities. For example, novel N-oxide-containing compounds have been synthesized and evaluated for their herbicidal and antileishmanial activities. nih.govplos.org Some N-oxides can act as mimics of nitric oxide (NO), leading to effects like vasodilation. nih.gov

Furthermore, the N-oxide moiety can be incorporated into fluorescent probes for bioimaging. rsc.org These probes can be designed to "turn-on" their fluorescence in response to specific biological conditions, such as the low-oxygen environment of hypoxic tumors. rsc.org This is achieved through the cleavage of the N-O bond by cellular reductase enzymes, which are more active under hypoxic conditions. rsc.org This principle is also being applied to the development of hypoxia-activated prodrugs. acs.org The diverse reactivity and biological relevance of the N-oxide group ensure its continued exploration in the development of new diagnostic and therapeutic agents. rsc.orgnih.gov

Q & A

Q. What validated chromatographic methods are recommended for quantifying Benadryl N-oxide hydrochloride in experimental mixtures?

Use reversed-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile and phosphate buffer, pH 3.0), flow rate of 1.0 mL/min, and UV detection at 220 nm. This method aligns with pharmacopeial protocols for related hydrochloride salts, ensuring separation from impurities and degradation products .

Q. How can researchers assess the purity of this compound during synthesis?

Employ impurity profiling via HPLC with relative response factors. Calculate impurity percentages by comparing peak areas (e.g., ≤0.5% for known impurities like Diphenhydramine, ≤1.0% for unknowns), as per USP guidelines for structurally analogous compounds .

Q. What spectroscopic techniques confirm the structural identity of synthesized this compound?

Combine ¹H/¹³C NMR for functional group analysis, FT-IR for N-O stretching (950–980 cm⁻¹), and HRMS for molecular ion verification. These methods match characterization protocols for ammonium salts and N-oxide derivatives .

Q. What storage conditions optimize this compound stability?

Store in airtight, light-resistant containers at controlled room temperature (20–25°C), avoiding moisture. Similar hydrochloride salts degrade under prolonged humidity, necessitating desiccants and stability monitoring .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved?

Design cross-species studies with standardized variables (dose, administration route, sampling intervals). Use LC-MS/MS for plasma quantification, referencing primate models for Clozapine N-oxide hydrochloride, which account for interspecies metabolic differences .

Q. What experimental strategies identify unknown metabolites of this compound in hepatic models?

Perform in vitro microsomal assays with NADPH cofactors, followed by high-resolution LC-MS/MS. Compare fragmentation patterns to the parent compound and known metabolites, as demonstrated for Propiverine N-oxide hydrochloride .

Q. How can batch-to-batch variability in this compound’s in vitro activity be mitigated?

Apply quality-by-design (QbD) principles during synthesis, including intermediate testing (e.g., reaction pH, temperature) and multivariate analysis. Standardize bioassays (e.g., receptor binding) across batches, as seen in structure-activity studies of N-oxide derivatives .

Q. What methodologies optimize extraction recovery of this compound from biological matrices?

Use mixed-mode cation-exchange SPE cartridges. Adjust sample pH to 6.0–7.0 during loading and elute with methanol:ammonium hydroxide (95:5), validated for polar basic compounds in pharmacokinetic studies .

Q. How should stability-indicating methods address degradation interference in long-term studies?

Develop gradient HPLC-PDA methods with baseline separation of degradation peaks. Validate under forced degradation (heat, light, humidity), as outlined in pharmacopeial guidelines for related hydrochlorides .

Q. What validation parameters are critical for LC-MS quantification of this compound?

Establish linearity (R² >0.995), precision (RSD <5%), accuracy (85–115% recovery), LOD/LOQ, and matrix effects per ICH Q2(R1). Reference neuropharmacokinetic studies using deuterated internal standards .

Data Gaps and Methodological Challenges

- Literature Gaps : Limited studies on this compound’s metabolic pathways and receptor interactions exist, as seen in sparse PubMed results for analogous N-oxide hydrochlorides .

- Analytical Challenges : Co-elution of polar metabolites in HPLC may require advanced hyphenated techniques (e.g., HILIC-MS) for resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.